molecular formula C7H8ClNO B13524546 3-(5-Chlorofuran-2-yl)prop-2-en-1-amine

3-(5-Chlorofuran-2-yl)prop-2-en-1-amine

Cat. No.: B13524546
M. Wt: 157.60 g/mol
InChI Key: XBZLVZCAVFYKOU-OWOJBTEDSA-N
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Description

3-(5-Chlorofuran-2-yl)prop-2-en-1-amine is an organic compound characterized by the presence of a furan ring substituted with a chlorine atom at the 5-position and an amine group attached to a prop-2-en-1-yl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Chlorofuran-2-yl)prop-2-en-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 3-chloroprop-2-en-1-amine with 5-chlorofuran-2-carbaldehyde under appropriate conditions to form the desired product . Another approach involves the use of 3-chloroprop-2-en-1-amine and 5-chlorofuran-2-ylboronic acid in a Suzuki coupling reaction .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

3-(5-Chlorofuran-2-yl)prop-2-en-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while substitution reactions can produce various substituted furan compounds .

Scientific Research Applications

3-(5-Chlorofuran-2-yl)prop-2-en-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(5-Chlorofuran-2-yl)prop-2-en-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Chlorofuran-2-yl)prop-2-enoic acid
  • 3-(5-Chlorofuran-2-yl)prop-2-en-1-ol
  • 3-(5-Chlorofuran-2-yl)prop-2-en-1-one

Uniqueness

3-(5-Chlorofuran-2-yl)prop-2-en-1-amine is unique due to its amine functional group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C7H8ClNO

Molecular Weight

157.60 g/mol

IUPAC Name

(E)-3-(5-chlorofuran-2-yl)prop-2-en-1-amine

InChI

InChI=1S/C7H8ClNO/c8-7-4-3-6(10-7)2-1-5-9/h1-4H,5,9H2/b2-1+

InChI Key

XBZLVZCAVFYKOU-OWOJBTEDSA-N

Isomeric SMILES

C1=C(OC(=C1)Cl)/C=C/CN

Canonical SMILES

C1=C(OC(=C1)Cl)C=CCN

Origin of Product

United States

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